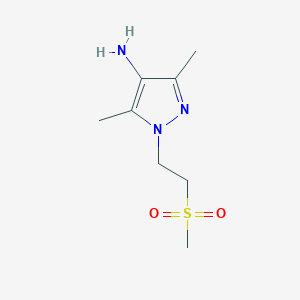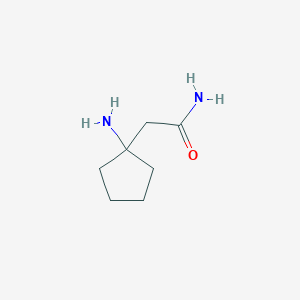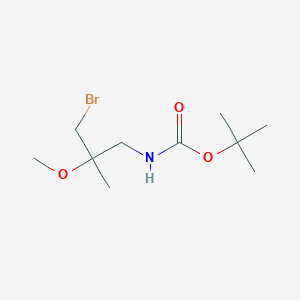
tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C10H20BrNO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a brominated methoxy-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxy-2-methylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the carbamate group can be reduced to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted carbamates.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various carbamate derivatives, which are valuable intermediates in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Carbamate derivatives are known for their potential as enzyme inhibitors, and this compound may be explored for its inhibitory effects on specific enzymes .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it a valuable component in formulations designed to protect crops from pests and diseases .
Mécanisme D'action
The mechanism of action of tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Uniqueness
tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbamate derivatives.
Propriétés
Formule moléculaire |
C10H20BrNO3 |
|---|---|
Poids moléculaire |
282.17 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H20BrNO3/c1-9(2,3)15-8(13)12-7-10(4,6-11)14-5/h6-7H2,1-5H3,(H,12,13) |
Clé InChI |
YFFHYKGFIYEBQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C)(CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



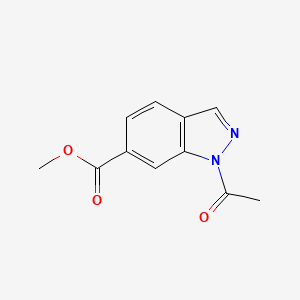
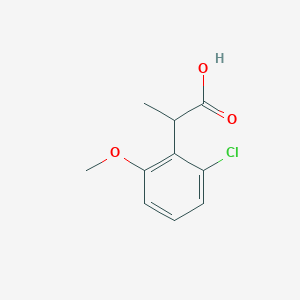



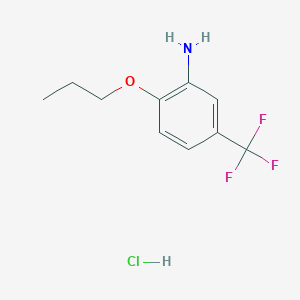
![2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071600.png)
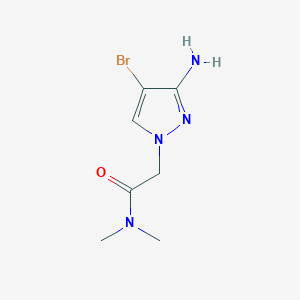
![tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13071609.png)
![5-Oxaspiro[2.5]octane-8-carboxylic acid](/img/structure/B13071646.png)
